molecular formula C19H20FN3 B12575556 1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole CAS No. 195390-61-5

1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole

Cat. No.: B12575556
CAS No.: 195390-61-5
M. Wt: 309.4 g/mol
InChI Key: IKQPGVJKPUNLQJ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole is a heterocyclic compound that combines a benzimidazole core with a piperidine ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of more saturated compounds .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole is unique due to its combination of a fluorophenyl group, piperidine ring, and benzimidazole core. This unique structure imparts specific pharmacological properties and makes it a valuable compound for research and development .

Properties

CAS No.

195390-61-5

Molecular Formula

C19H20FN3

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-piperidin-1-ylbenzimidazole

InChI

InChI=1S/C19H20FN3/c20-16-10-8-15(9-11-16)14-23-18-7-3-2-6-17(18)21-19(23)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2

InChI Key

IKQPGVJKPUNLQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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